molecular formula C13H9BrO2 B13996942 (4-Bromophenyl)(2-hydroxyphenyl)methanone CAS No. 23473-36-1

(4-Bromophenyl)(2-hydroxyphenyl)methanone

Cat. No.: B13996942
CAS No.: 23473-36-1
M. Wt: 277.11 g/mol
InChI Key: UYOKDPDLSMMUJI-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2-hydroxyphenyl)methanone, also known as 4’-bromo-2-hydroxybenzophenone, is an organic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.113 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a hydroxyl group attached to another phenyl ring, both connected through a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2-hydroxyphenyl)methanone typically involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction conditions are crucial for achieving high yields and purity.

Industrial Production Methods: In industrial settings, the compound can be produced by reacting 4-bromobenzoyl chloride with 2-hydroxybenzene in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)(2-hydroxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • (4-Chlorophenyl)(2-hydroxyphenyl)methanone
  • (4-Fluorophenyl)(2-hydroxyphenyl)methanone
  • (4-Iodophenyl)(2-hydroxyphenyl)methanone

Comparison: (4-Bromophenyl)(2-hydroxyphenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with biological targets .

Properties

CAS No.

23473-36-1

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

(4-bromophenyl)-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C13H9BrO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H

InChI Key

UYOKDPDLSMMUJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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